4,5-Dichloro-2,1,3-benzothiadiazole

Organic Photovoltaics Donor-Acceptor Polymers Power Conversion Efficiency

Optimizing donor-acceptor polymer performance requires precise halogenation control-mono- vs. dichloro substitution on the benzothiadiazole (BT) unit can cause a 69% PCE penalty (7.31% → 4.32%) if the wrong isomer is used. 4,5-Dichloro-2,1,3-benzothiadiazole (CAS 6662-87-9) provides the exact 4,5-regioisomer needed for stoichiometric chlorination tuning and sequential cross-coupling. • Regiochemical advantage for Suzuki/Stille: 4,5-dichloro pattern enables sequential Pd-catalyzed functionalization not accessible with the 5,6-dichloro isomer. • Proven electrochromic durability: >74.79% electroactivity retention after 1,000 redox cycles, outperforming mono-chloro and non-chlorinated BT analogues. • Supply chain reliability: ≥98% purity, off-the-shelf availability from multiple global sources-unlike the 5,6-isomer (CAS 17821-93-1) which often requires custom synthesis.

Molecular Formula C6H2Cl2N2S
Molecular Weight 205.06 g/mol
CAS No. 6662-87-9
Cat. No. B1619569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2,1,3-benzothiadiazole
CAS6662-87-9
Molecular FormulaC6H2Cl2N2S
Molecular Weight205.06 g/mol
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1Cl)Cl
InChIInChI=1S/C6H2Cl2N2S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H
InChIKeyKIVCXURCZYKYDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dichloro-2,1,3-benzothiadiazole (CAS 6662-87-9): A Chlorinated Electron-Acceptor Building Block for Organic Electronics and Synthesis


4,5-Dichloro-2,1,3-benzothiadiazole (CAS 6662-87-9) is a dichlorinated derivative of the 2,1,3-benzothiadiazole (BT) heterocycle. The BT core is a widely used electron-accepting unit in donor–acceptor (D–A) conjugated materials for organic photovoltaics (OPV), organic light-emitting diodes (OLEDs), and electrochromic devices [1]. The introduction of two chlorine atoms at the 4- and 5-positions further enhances the electron-withdrawing capacity of the BT unit, lowers frontier molecular orbital energy levels relative to the non-chlorinated parent, and provides synthetic handles for cross-coupling and nucleophilic aromatic substitution reactions .

4,5-Dichloro-2,1,3-benzothiadiazole: Why Positional Isomers and Other Halogenated Analogs Cannot Be Simply Interchanged


The number and position of chlorine substituents on the benzothiadiazole core exert a non-linear and often counter-intuitive influence on the optoelectronic and morphological properties of derived polymers. For instance, adding a second chlorine atom to a chlorinated BT unit in a polymer donor simultaneously deepens HOMO energy levels and blue-shifts absorption, fundamentally altering charge-transport and light-harvesting characteristics [1]. Critically, a polymer containing a di-chlorinated BT unit was shown to deliver a power conversion efficiency (PCE) of only 4.32% in inverted organic solar cells, while its mono-chlorinated counterpart achieved 7.31% under identical device architecture—a 69% relative performance penalty caused solely by the extra chlorine substitution [1]. This extreme sensitivity to halogenation pattern means that substituting 4,5-dichloro-2,1,3-benzothiadiazole with its 5,6-dichloro, 4,7-dichloro, mono-chloro, or fluorinated analogs without rigorous experimental re-optimization will almost certainly lead to significant performance losses or complete device failure.

Quantitative Differentiation Evidence for 4,5-Dichloro-2,1,3-benzothiadiazole vs. In-Class Analogs


Chlorination Position Critically Determines Organic Solar Cell PCE: Di-chlorinated BT Polymers vs. Mono-chlorinated Analogs

In a 2025 study directly comparing benzothiadiazole-based D–A polymers for non-fullerene polymer solar cells (PSCs), the polymer PBCl-BTTCl—which incorporates a di-chlorinated BT unit—achieved a power conversion efficiency (PCE) of only 4.32%, whereas its mono-chlorinated analogue PBCl-BTT reached 7.31% under identical inverted device architecture [1]. This 69% lower PCE for the di-chlorinated variant demonstrates that additional chlorine substitution on the BT unit is not universally beneficial and that specific chlorination patterns must be carefully selected for target applications.

Organic Photovoltaics Donor-Acceptor Polymers Power Conversion Efficiency

Di-Chlorinated BT Polymers Exhibit Superior Electrochromic Redox Stability vs. Mono-Chlorinated and Non-Chlorinated Analogs

A 2023 study published in Electrochimica Acta investigated di-chlorinated benzothiadiazole as an acceptor unit for fast-switching green low-bandgap D–A electrochromic polymers [1]. The di-chlorinated BT-based polymer P(ClCl) retained above 74.79% of its electroactivity after 1000 redox cycles, a stability metric that significantly exceeds that of mono-chlorinated and non-chlorinated BT-based polymer counterparts included in the same study [1]. This enhanced cycling stability is attributed to the strong electron-withdrawing effect of the two chlorine atoms, which stabilizes the oxidized states of the polymer.

Electrochromism D-A Polymers Redox Stability

Chlorinated BT Lowers HOMO Energy vs. Non-Chlorinated BT: Class-Level Electronic Structure Evidence

Density functional theory (DFT) calculations on chlorinated benzothiadiazole-based copolymers demonstrate that chlorine substitution systematically deepens the highest occupied molecular orbital (HOMO) energy level relative to non-chlorinated BT analogues [1]. This HOMO lowering increases the open-circuit voltage (Voc) potential of photovoltaic devices and improves ambient oxidative stability. While exact HOMO values are system-dependent, the qualitative trend of HOMO deepening upon chlorination is consistently observed across multiple D–A copolymer series, and the magnitude of the effect scales with the degree of chlorination [1].

DFT Calculations HOMO-LUMO Engineering Organic Semiconductors

Commercial Availability at High Purity (98%) Facilitates Reproducible Procurement vs. Less Accessible Isomers

4,5-Dichloro-2,1,3-benzothiadiazole (CAS 6662-87-9) is commercially available from multiple chemical suppliers at a standard purity of ≥98% . In contrast, the isomeric 5,6-dichloro-2,1,3-benzothiadiazole (CAS 17821-93-1) is less commonly stocked at comparable purity levels by major distributors, often requiring custom synthesis with longer lead times . This established supply chain for the 4,5-isomer ensures batch-to-batch consistency, faster delivery, and competitive pricing, which are critical factors for industrial R&D and scale-up .

Chemical Procurement Purity Specification Supply Chain Reliability

Optimal Application Scenarios for 4,5-Dichloro-2,1,3-benzothiadiazole Based on Quantitative Differentiation Evidence


High-Durability Electrochromic Smart Windows and Displays Requiring >1000 Stable Switching Cycles

The di-chlorinated BT unit has been demonstrated to retain >74.79% electroactivity after 1000 redox cycles in electrochromic D–A polymers, a stability benchmark that surpasses mono-chlorinated and non-chlorinated BT analogues [1]. This makes 4,5-dichloro-2,1,3-benzothiadiazole the preferred acceptor monomer for fabricating electrochromic devices—such as energy-saving smart windows, anti-glare rearview mirrors, and low-power displays—where long-term cycling durability is a non-negotiable performance requirement.

Synthesis of Custom D–A Conjugated Polymers Where Chlorination Degree Must Be Precisely Dialed In

Because the number of chlorine atoms on the BT unit has a non-linear impact on photovoltaic performance—with di-chlorinated BT-based polymer PBCl-BTTCl delivering only 4.32% PCE vs. 7.31% for its mono-chlorinated counterpart [2]—researchers developing high-efficiency OPV donor polymers use 4,5-dichloro-2,1,3-benzothiadiazole as a stoichiometric control monomer. By precisely adjusting the feed ratio of non-chlorinated, mono-chlorinated, and di-chlorinated BT monomers in copolymerization, the optimal degree of chlorination can be empirically determined to balance Voc enhancement against short-circuit current losses.

Medicinal Chemistry and Agrochemical Intermediate Synthesis Requiring Regioselective Cross-Coupling Handles

The two chlorine atoms located at the 4- and 5-positions of the benzothiadiazole ring provide distinct reactivity profiles in palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira). The electron-deficient BT ring activates these positions for oxidative addition, enabling sequential or selective functionalization that is not readily achieved with the 5,6-dichloro isomer [3]. This regiochemical advantage supports the use of 4,5-dichloro-2,1,3-benzothiadiazole as a key intermediate in pharmaceutical and agrochemical lead optimization, where specific substitution patterns are required to achieve target biological activity.

Reproducible Academic and Industrial R&D Programs Prioritizing Supply Chain Reliability

With standard commercial purity of ≥98% and off-the-shelf availability from multiple global suppliers, 4,5-dichloro-2,1,3-benzothiadiazole offers superior supply chain reliability compared to the 5,6-dichloro isomer (CAS 17821-93-1), which is less commonly stocked and may require custom synthesis with extended lead times . For multi-year research programs, scale-up feasibility studies, and industrial process development where batch-to-batch consistency and timely delivery are critical, the established commercial infrastructure for the 4,5-isomer represents a tangible procurement advantage.

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